2-(2-Hydroxynonyl)benzaldehyde
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Overview
Description
2-(2-Hydroxynonyl)benzaldehyde is an organic compound that features a benzene ring substituted with a hydroxynonyl group and an aldehyde group. This compound is part of the larger family of benzaldehyde derivatives, which are known for their aromatic properties and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Hydroxynonyl)benzaldehyde can be synthesized through several methods. One common approach involves the Reimer-Tiemann reaction, where phenol is treated with chloroform and sodium hydroxide to produce 2-hydroxybenzaldehyde . This intermediate can then be further reacted with nonyl bromide in the presence of a base to introduce the hydroxynonyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Reimer-Tiemann reactions followed by alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxynonyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(2-Hydroxynonyl)benzoic acid.
Reduction: 2-(2-Hydroxynonyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-Hydroxynonyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds
Mechanism of Action
The mechanism of action of 2-(2-Hydroxynonyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzaldehyde: Lacks the nonyl group, making it less hydrophobic.
2-(2-Hydroxyethyl)benzaldehyde: Contains a shorter alkyl chain, affecting its physical and chemical properties.
2-(2-Hydroxypropyl)benzaldehyde: Similar structure but with a propyl group instead of a nonyl group.
Uniqueness
2-(2-Hydroxynonyl)benzaldehyde is unique due to its longer alkyl chain, which imparts distinct hydrophobic characteristics and influences its interactions with other molecules. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Properties
CAS No. |
137692-43-4 |
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Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-(2-hydroxynonyl)benzaldehyde |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-11-16(18)12-14-9-7-8-10-15(14)13-17/h7-10,13,16,18H,2-6,11-12H2,1H3 |
InChI Key |
JJRWDMWYADAVRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC1=CC=CC=C1C=O)O |
Origin of Product |
United States |
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